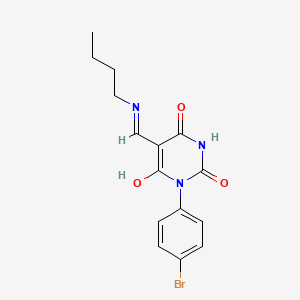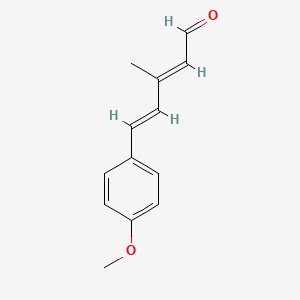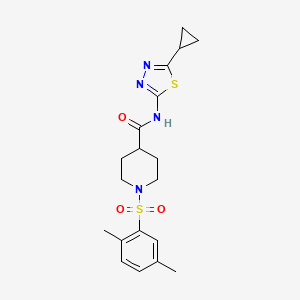
1-(4-Bromophenyl)-5-(butyliminomethyl)-6-hydroxypyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-5-(butyliminomethyl)-6-hydroxypyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a butyliminomethyl group, and hydroxyl and dione functionalities on a pyrimidine ring
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-5-(butyliminomethyl)-6-hydroxypyrimidine-2,4-dione involves several steps, typically starting with the preparation of the pyrimidine core. One common synthetic route includes the condensation of 4-bromobenzaldehyde with urea and butylamine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Bromophenyl)-5-(butyliminomethyl)-6-hydroxypyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Hydrolysis: The iminomethyl group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and aldehydes.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrimidines and phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-5-(butyliminomethyl)-6-hydroxypyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-(butyliminomethyl)-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Bromophenyl)-5-(butyliminomethyl)-6-hydroxypyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-5-(methyliminomethyl)-6-hydroxypyrimidine-2,4-dione: This compound has a methyl group instead of a butyl group, which may affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-5-(butyliminomethyl)-6-hydroxypyrimidine-2,4-dione: The presence of a chlorine atom instead of a bromine atom can influence the compound’s electronic properties and reactivity.
1-(4-Bromophenyl)-5-(butyliminomethyl)-6-methoxypyrimidine-2,4-dione: The methoxy group can alter the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-(butyliminomethyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c1-2-3-8-17-9-12-13(20)18-15(22)19(14(12)21)11-6-4-10(16)5-7-11/h4-7,9,21H,2-3,8H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSYWRWIXDICFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CC1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-[3-(2-chloro-5-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4911572.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B4911593.png)

methanone](/img/structure/B4911603.png)
![N-cycloheptyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4911613.png)
![1-[2-(3,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4911616.png)

![ethyl [3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B4911628.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B4911635.png)
![1-[3-(2-fluorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4911637.png)

![2-(2-fluorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B4911655.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4911658.png)
![3-(4-fluorophenyl)-N-{2-[(2-furylmethyl)thio]ethyl}acrylamide](/img/structure/B4911665.png)
